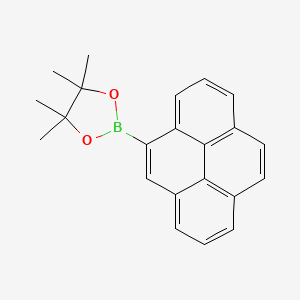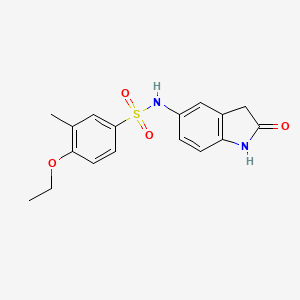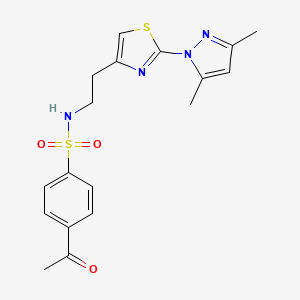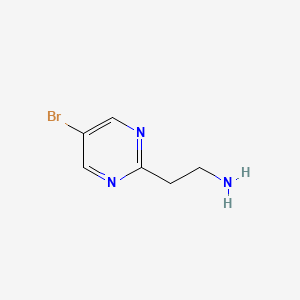![molecular formula C20H14ClNO2 B2826436 5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole CAS No. 339019-76-0](/img/structure/B2826436.png)
5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole” is a complex organic molecule that contains an isoxazole ring, a 2-chlorophenyl group, and a 2-naphthyloxy group . Isoxazole is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom. The 2-chlorophenyl group is a phenyl ring with a chlorine atom at the 2-position, and the 2-naphthyloxy group is a naphthyl ring with an oxygen atom at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, with the 2-chlorophenyl and 2-naphthyloxy groups attached at specific positions. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole ring, the 2-chlorophenyl group, and the 2-naphthyloxy group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has demonstrated the effectiveness of certain quinoxaline derivatives, closely related to 5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole, as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit significant corrosion inhibition efficiencies, attributed to their action as mixed-type inhibitors, which was corroborated through electrochemical studies and surface morphology analysis using AFM and SEM (Saraswat & Yadav, 2020).
Antimicrobial and Antioxidant Activities
Isoxazole derivatives, including those similar in structure to the compound , have been synthesized and tested for antimicrobial, antioxidant, and insect antifeedant activities. The synthesized isoxazoles showed promising results against a variety of bacterial and fungal species, along with significant antioxidant properties (Thirunarayanan & Sathiyendiran, 2015).
Optical Properties and Material Science Applications
Isoxazole derivatives have attracted attention for their potential in material science, particularly due to their interesting optical properties. A detailed study using density functional theory revealed insights into their geometric, charge transport, optoelectronic, and nonlinear optical properties, suggesting these compounds' applicability in semiconducting materials (Irfan et al., 2016).
Synthesis and Chemical Reactivity
Research on the synthesis and reactivity of isoxazole derivatives has led to the development of novel compounds with various functional groups. These studies provide foundational knowledge for further chemical investigations and applications in creating more complex molecules for specific purposes (Gadzhily et al., 2011).
Anticancer Research
There is ongoing research into the synthesis of novel quinoxalines, which are structurally related to this compound, for anticancer evaluation. These studies highlight the potential of isoxazole derivatives in developing new anticancer agents (Kotb et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-3-(naphthalen-2-yloxymethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-19-8-4-3-7-18(19)20-12-16(22-24-20)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQCEMINRCCFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NOC(=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2826356.png)

![4-[[1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2826358.png)





![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2826368.png)



